molecular formula C8H6N2O3S B1583105 4-Methoxy-2-nitrophenyl isothiocyanate CAS No. 23165-60-8

4-Methoxy-2-nitrophenyl isothiocyanate

Cat. No. B1583105
CAS RN: 23165-60-8
M. Wt: 210.21 g/mol
InChI Key: YVARXELMRLSEEG-UHFFFAOYSA-N
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Description

“4-Methoxy-2-nitrophenyl isothiocyanate” is a chemical compound with the molecular formula C8H6N2O3S . It has a molecular weight of 210.210 .


Molecular Structure Analysis

The molecular structure of “4-Methoxy-2-nitrophenyl isothiocyanate” can be represented by the InChI string: InChI=1S/C8H6N2O3S/c1-13-8-4-6(10(11)12)2-3-7(8)9-5-14/h2-4H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methoxy-2-nitrophenyl isothiocyanate” include a density of 1.3±0.1 g/cm3, a boiling point of 391.4±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 61.6±3.0 kJ/mol and a flash point of 190.5±25.1 °C .

Scientific Research Applications

Analytical Method Development

  • Pre-Column Derivatization for Glutathione Analysis : 4-Methoxy-2-nitrophenyl isothiocyanate has been used in developing a method for analyzing glutathione. This involves pre-column derivatization using 4-methoxy-2-nitrophenyl isothiocyanate followed by reversed-phase high-performance chromatography (RP HPLC). The method allows for sensitive and quantitative analysis of glutathione, an important molecule in pharmacological research related to carcinogenesis, neurodegenerative, and heart diseases (Alexeeva et al., 2018).

Protein Crosslinking and Affinity Labeling

  • Photoreagents for Protein Studies : As a component in photoreagents, 4-methoxy-2-nitrophenyl derivatives, including isothiocyanates, are utilized in protein crosslinking and affinity labeling. These compounds are inactive in the dark but react with amines upon irradiation, proving useful in studying protein interactions and structures (Jelenc et al., 1978).

Environmental Applications

  • Pesticide Decomposition in Water : Research has shown that derivatives of 4-methoxy-2-nitrophenyl, such as methyl parathion, can be effectively decomposed in water using photoassisted Fenton reactions. This process could be useful in treating dilute pesticide wastes in environmental applications (Pignatello & Sun, 1995).

Antimicrobial Applications

  • Antifungal and Antibacterial Activity : Isothiocyanates derived from 4-methoxy-2-nitrophenyl have been studied for their antifungal and antibacterial properties. Specifically, they show promising potential in inhibiting plant pathogenic fungi and bacteria, suggesting their use in agricultural and pharmaceutical applications (Tang et al., 2018).

Material Science

  • Functionalization of Carbon Powder : 2-Methoxy-4-nitrophenyl derivatized carbon powder has been studied for its electrochemical properties. The functionalization of carbon powder with these groups provides a methodology for modifying the surface of carbon particles, which may have applications in material science and electrochemistry (Pandurangappa & Ramakrishnappa, 2006).

Chiral Analysis in Pharmaceuticals

  • Chiral Derivatizing Agent for Beta-Blockers : Derivatives of 4-methoxy-2-nitrophenyl isothiocyanate have been used as chiral derivatizing agents in the enantioseparation of beta-blockers, a class of drugs used in cardiovascular diseases. This application is crucial in pharmaceutical analysis, where the separation and identification of drug enantiomers are vital (Péter et al., 2001).

Atmospheric Chemistry

  • Study of Biomass Burning Emitted Compounds : Research involving 4-methoxy-2-nitrophenyl derivatives has contributed to understanding the atmospheric reactivity of compounds emitted from biomass burning. This research is significant for environmental and atmospheric chemistry, particularly in studying air pollution and climate change (Lauraguais et al., 2014).

Safety And Hazards

“4-Methoxy-2-nitrophenyl isothiocyanate” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-isothiocyanato-4-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-13-6-2-3-7(9-5-14)8(4-6)10(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVARXELMRLSEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N=C=S)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177748
Record name 4-Methoxy-2-nitrophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-nitrophenyl isothiocyanate

CAS RN

23165-60-8
Record name Benzene, 1-isothiocyanato-4-methoxy-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23165-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2-nitrophenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023165608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-2-nitrophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
KA Alexeeva, DI Pisarev, OO Novikov… - Pharmacy & …, 2018 - edgccjournal.org
… 4-methoxy-2-nitrophenyl isothiocyanate, solutions of 4-methoxy-2-nitrophenyl isothiocyanate … to prepare a solution of 4-methoxy-2-nitrophenyl isothiocyanate. The highest solubility of …
Number of citations: 24 edgccjournal.org
MN Aziz, L Nguyen, Y Chang, D Gout, Z Pan… - European Journal of …, 2023 - Elsevier
… (Z)-5-((Z)-4-bromobenzylidene)-N-(4-methoxy-2-nitrophenyl)-4,4-dimethylthiazolidin-2-imine (6g): Obtained by using 4-methoxy-2-nitrophenyl isothiocyanate (0.21 g, 1.0 mmol, 1.0 …
Number of citations: 1 www.sciencedirect.com
MN Aziz, A Patel, A Iskander, A Chini, D Gout… - Molecules, 2022 - mdpi.com
… )-3,4-dimethylthiazolidin-2-imine (5k): Obtained from reaction of 4-(4-methoxyphenyl)-N-methylbut-3-yn-2-amine (0.53 mmol, 100 mg) and 4-methoxy-2-nitrophenyl isothiocyanate (0.53 …
Number of citations: 4 www.mdpi.com
JH Palmer, G Parkin - New Journal of Chemistry, 2014 - pubs.rsc.org
… Aminoacetaldehyde diethyl acetal (15.8 g, 118 mmol) was added via syringe over 1 minute to a rapidly stirred solution of 4-methoxy-2-nitrophenyl isothiocyanate (24.7 g, 118 mmol) in …
Number of citations: 7 pubs.rsc.org
КА Алексеева, ДИ Писарев, ОО Новиков… - Фармация и …, 2018 - cyberleninka.ru
… derivatization of 4-methoxy-2-nitrophenyl-isothiocyanate by … derivative with 4-methoxy-2-nitrophenyl isothiocyanate were … of 4-methoxy-2-nitrophenyl-isothiocyanate by RP HPLC. In this …
Number of citations: 2 cyberleninka.ru

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